molecular formula C10H16Cl2N2 B2428899 (1,2,3,4-Tetrahydroquinolin-5-yl)methanamine dihydrochloride CAS No. 1169972-24-0

(1,2,3,4-Tetrahydroquinolin-5-yl)methanamine dihydrochloride

Cat. No. B2428899
CAS RN: 1169972-24-0
M. Wt: 235.15
InChI Key: YIWBISSLFSBRJI-UHFFFAOYSA-N
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Description

“(1,2,3,4-Tetrahydroquinolin-5-yl)methanamine dihydrochloride” is a heterocyclic organic compound. It has a molecular weight of 235.16 . The compound is also known as THQ.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2.2ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;;/h1-4,8,12H,5-7,11H2;2*1H . This indicates that the compound has a tetrahydroquinoline core with a methanamine substituent.


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 235.16 . The compound’s InChI code is 1S/C10H14N2.2ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;;/h1-4,8,12H,5-7,11H2;2*1H .

Scientific Research Applications

Palladium-Catalyzed Nitration of Quinolines

Zhang, Ren, Liu, and Zhang (2015) developed a method for the palladium-catalyzed nitration of 8-methylquinolines, resulting in the production of (nitromethyl)quinolines, which could be selectively reduced to (1,2,3,4-tetrahydroquinolin-8-yl)methanamines (Zhang et al., 2015).

Antimicrobial Activities of Quinoline Derivatives

Thomas, Adhikari, and Shetty (2010) synthesized a new series of quinoline derivatives carrying 1,2,3-triazole moiety, which demonstrated moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).

Transfer Hydrogenation Reactions

Karabuğa, Bars, Karakaya, and Gümüş (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine and examined its application in transfer hydrogenation reactions, achieving excellent conversions and high turnover frequency (TOF) values (Karabuğa et al., 2015).

Tubulin-Polymerization Inhibitors

Wang et al. (2014) modified the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety in prior leads to produce new compounds that inhibited tubulin polymerization, showing significant in vitro cytotoxic activity and potential as antitumor agents (Wang et al., 2014).

Synthesis and Structure of Quinolines

Malkova, Kotsyuba, Soldatenkov, Soldatova, Polyanskii, Kolyadina, and Khrustalev (2014) synthesized and analyzed the molecular structure of 3-methyl-3,3′,4,4′,5,6-hexahydro-1′H,2H-spiro[benzo[f]isoquinoline-1,2′-naphthalen]-1′-one, a compound related to the tetrahydroquinoline family (Malkova et al., 2014).

Synthesis of Anticancer Agents

Redda, Gangapuram, and Ardley (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents, indicating the potential of tetrahydroquinoline derivatives in pharmaceutical development (Redda, Gangapuram, & Ardley, 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-5-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;;/h1,3,5,12H,2,4,6-7,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWBISSLFSBRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2NC1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroquinolin-5-ylmethylamine dihydrochloride

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